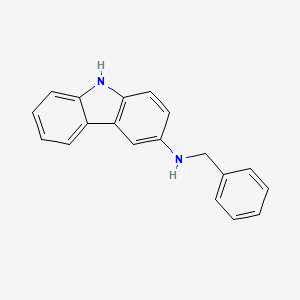
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- is a complex organic compound that features a cyclohexanamine moiety linked to a benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- typically involves the reaction of cyclohexanamine with 3-methyl-2(3H)-benzothiazolylidene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol, which act as catalysts and solvents, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine, N-methyl-: Similar in structure but lacks the benzothiazole ring.
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.
Uniqueness
Cyclohexanamine, N-(3-methyl-2(3H)-benzothiazolylidene)- is unique due to its combination of a cyclohexanamine moiety with a benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
102461-06-3 |
|---|---|
Fórmula molecular |
C14H18N2S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C14H18N2S/c1-16-12-9-5-6-10-13(12)17-14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Clave InChI |
LREAYWGGLOKSJW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



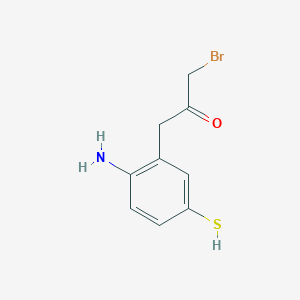



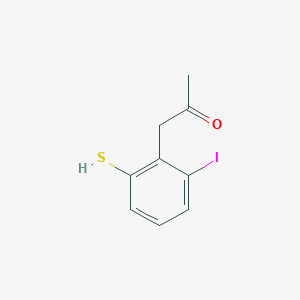
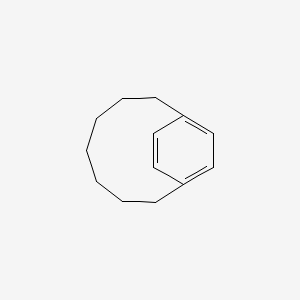
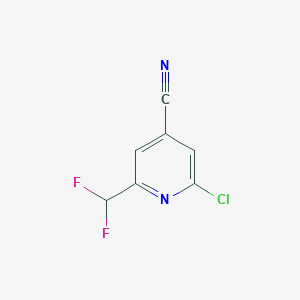
![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)
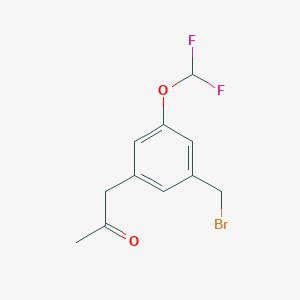

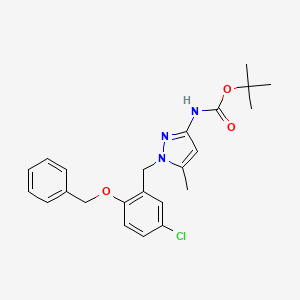
![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)
